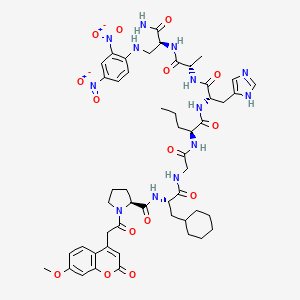
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
Vue d'ensemble
Description
“Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2” is a fluorogenic substrate for matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-26 . Upon cleavage by these enzymes, 7-methoxycoumarin-4-acetyl (Mca) is released, and its fluorescence can be used to quantify the activity of MMP-1, MMP-3, and MMP-26 .
Molecular Structure Analysis
The molecular formula of “Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2” is C51H65N13O15 . The formal name is 1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-3-cyclohexyl-L-alanylglycyl-L-norvalyl-L-histidyl-L-alanyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide .Chemical Reactions Analysis
“Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2” is a substrate for MMP-1, MMP-3, and MMP-26 . When cleaved by these enzymes, it releases 7-methoxycoumarin-4-acetyl (Mca), which fluoresces and can be used to quantify the activity of these enzymes .Physical And Chemical Properties Analysis
“Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2” is a lyophilized powder with a molecular weight of 1100.1 . It is soluble in formic acid at a concentration of 1 mg/ml .Applications De Recherche Scientifique
Matrix Metalloproteinase Studies
“Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2” is primarily used as a fluorogenic substrate for matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-26 in scientific research. These enzymes play a crucial role in tissue remodeling, angiogenesis, and other physiological processes. The compound allows researchers to study enzyme kinetics and inhibitor screening by releasing a fluorescent signal upon cleavage by these MMPs .
Research Use Only
It’s important to note that this compound is designated for research use only and is not intended for human use .
Mécanisme D'action
Target of Action
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a fluorogenic substrate primarily for matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-26 . These enzymes play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 interacts with its targets (MMP-1, MMP-3, and MMP-26) through a process of enzymatic cleavage . This interaction results in the release of 7-methoxycoumarin-4-acetyl (Mca), a fluorescent compound .
Biochemical Pathways
The cleavage of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 by MMPs affects the matrix metalloproteinase pathway . This pathway is involved in various physiological processes, including tissue remodeling and wound healing, and pathological conditions such as cancer and fibrosis.
Pharmacokinetics
The compound’s interaction with its targets and the subsequent release of mca suggest that it is metabolized by mmps . The impact of these properties on the bioavailability of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 would require further investigation.
Result of Action
The molecular effect of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2’s action is the release of Mca, which can be quantified due to its fluorescence . This allows for the measurement of MMP activity at the cellular level .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H65N13O15/c1-4-9-36(49(71)59-38(21-31-24-53-27-56-31)50(72)57-28(2)47(69)61-39(46(52)68)25-54-35-16-13-32(63(74)75)22-41(35)64(76)77)58-43(65)26-55-48(70)37(18-29-10-6-5-7-11-29)60-51(73)40-12-8-17-62(40)44(66)19-30-20-45(67)79-42-23-33(78-3)14-15-34(30)42/h13-16,20,22-24,27-29,36-40,54H,4-12,17-19,21,25-26H2,1-3H3,(H2,52,68)(H,53,56)(H,55,70)(H,57,72)(H,58,65)(H,59,71)(H,60,73)(H,61,69)/t28-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLIZNHHZSHQOS-NIUAFRCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H65N13O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




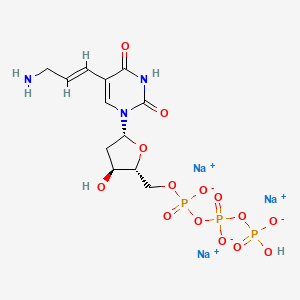
![D-[1-18O]glucose](/img/structure/B1494281.png)

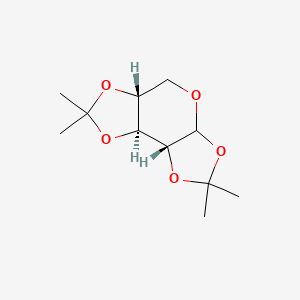
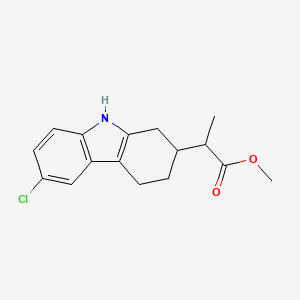
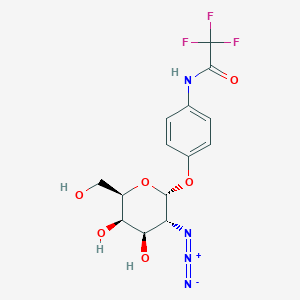
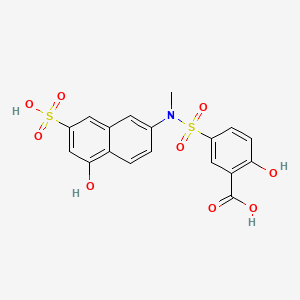

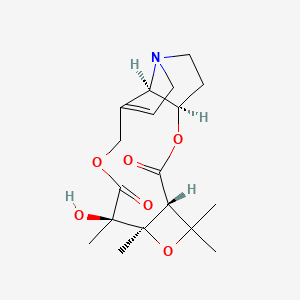
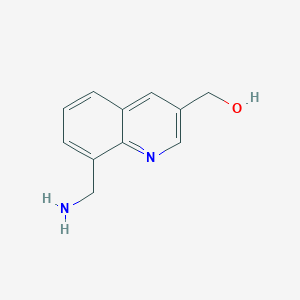
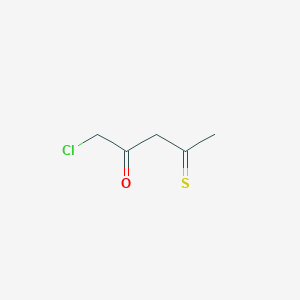
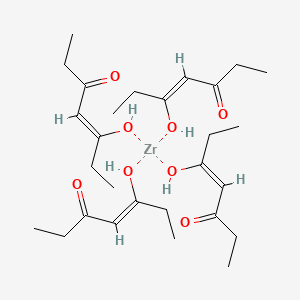
![N-[15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecyl]trifluoroacetamide](/img/structure/B1494337.png)